

Eganelisib versus Duvelisib PI3K-gamma binding affinity and selectivity

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Compound Focus: Eganelisib

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Quantitative Data Comparison

The table below summarizes the key biochemical and cellular data for **Eganelisib** and Duvelisib, highlighting the differences in their potency and selectivity.

Parameter	Eganelisib (IPI-549)	Duvelisib (IPI-145)
PI3K γ IC ₅₀ (Biochemical)	16 nM [1]	Information missing from search results
PI3K δ IC ₅₀ (Biochemical)	>8.4 μ M [1]	Information missing from search results
PI3K γ Cellular IC ₅₀ (pAKT)	1.2 nM [1]	Information missing from search results
PI3K δ Cellular IC ₅₀ (pAKT)	180 nM [1]	Information missing from search results
Selectivity (γ vs. δ)	>146-fold (cellular) [1]	Dual δ/γ inhibitor [2]

Parameter	Eganelisib (IPI-549)	Duvelisib (IPI-145)
PI3K γ K_D	290 pM [1]	Information missing from search results
Target Residence Time on PI3K γ	Information missing from search results	"Relatively long" [3]

Experimental Methodologies

The data in the table above is generated through standardized experimental protocols that are critical for interpreting the results accurately.

- **Biochemical IC₅₀ Determination:** This measures a compound's direct ability to inhibit the purified PI3K γ enzyme in a cell-free system. The assay typically uses a recombinant human PI3K γ enzyme and a substrate (e.g., diC8PIP2). Inhibition is measured by quantifying the production of ADP using a luminescence-based assay (ADP-Glo) [1].
- **Cellular IC₅₀ Determination (pAKT):** This evaluates a compound's ability to inhibit the PI3K γ pathway within a living cell. Cells (e.g., RAW264.7 macrophages for PI3K γ) are pre-treated with the compound and then stimulated (e.g., with C5a). The level of phosphorylated AKT (pAKT) at Ser473, a key downstream marker of PI3K activity, is measured by ELISA [1].
- **Equilibrium Dissociation Constant (K_D):** This measures the binding affinity between the drug and the PI3K γ protein directly. A lower K_D value indicates a tighter binding interaction. For **Eganelisib**, this was determined using **equilibrium fluorescent titration** [1].
- **Binding Kinetics (Surface Plasmon Resonance - SPR):** This technique provides detailed information on the binding interaction, including the association rate (k_{on}), dissociation rate (k_{off}), and target residence time (how long the drug remains bound to its target). SPR analysis has shown that Duvelisib binds to both PI3K δ and PI3K γ with a relatively long target residence time [3].

Selectivity & Binding Mechanisms

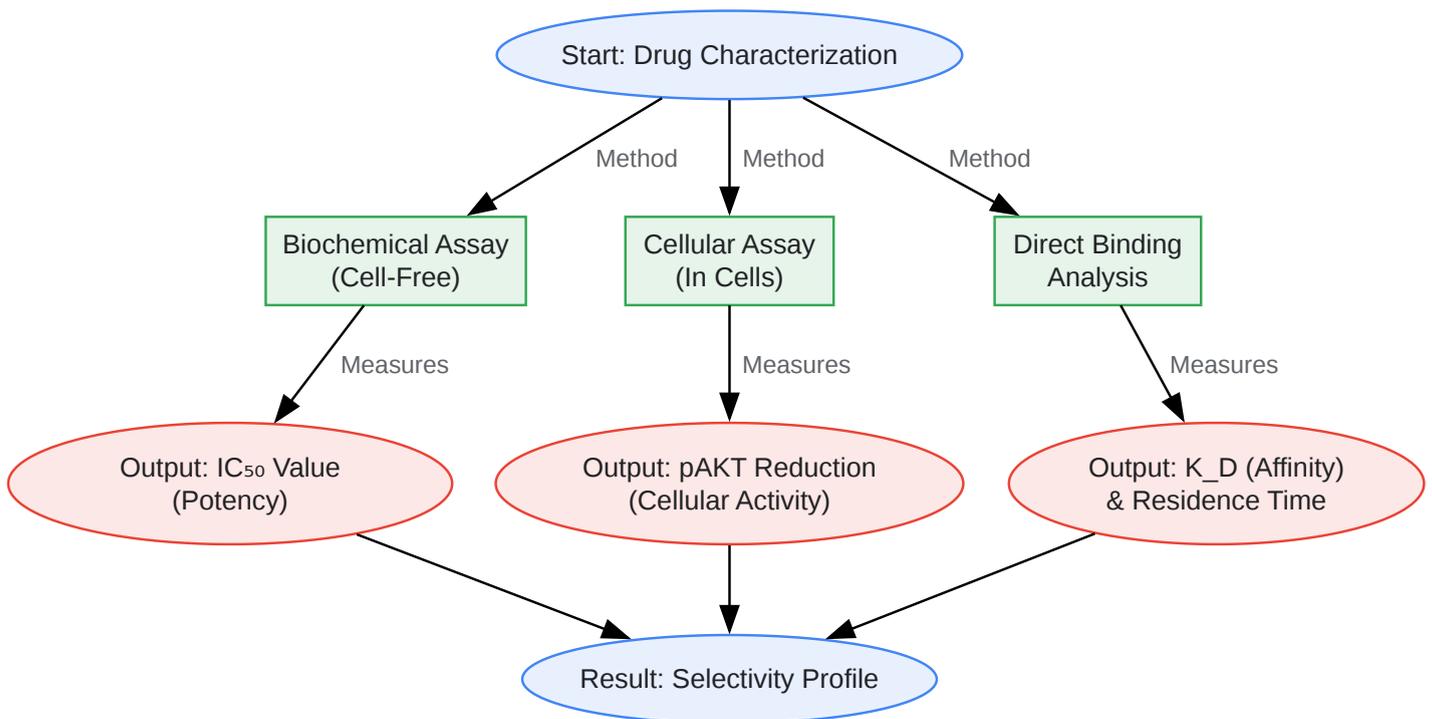
The distinct selectivity profiles of **Eganelisib** and Duvelisib are rooted in their molecular interactions with the PI3K γ protein.

- **Eganelisib's High Selectivity:** **Eganelisib** is a **highly selective PI3K γ inhibitor**. Its unique binding is characterized by a **slow dissociation rate (k_{off})** from the PI3K γ protein, leading to a long **target**

residence time. This prolonged binding is a key driver of its sustained pharmacodynamic effect [3]. Molecular dynamics simulations suggest that during dissociation, **Eganelisib** maintains strong hydrophobic interactions and that its unique hydrophobic feature, along with a key hydrogen bond with the enzyme's hydrogen amide, contributes to its high selectivity [4] [5].

- **Duvelisib's Dual Inhibition:** Duvelisib is classified as a **PI3K δ / γ dual inhibitor** [2]. While it also exhibits a long residence time on both isoforms, it does not possess the high degree of selectivity for PI3K γ over PI3K δ seen with **Eganelisib** [3].

The following diagram illustrates the key experimental workflows used to generate the data characterizing these inhibitors.



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Key Differentiating Factors for Researchers

When deciding between these two inhibitors for a research application, consider the following:

- **Mechanism of Action:** **Eganelisib** is a **selective PI3K γ inhibitor**, making it ideal for isolating the specific role of the gamma isoform in immune cell function and the tumor microenvironment without confounding effects from delta isoform inhibition [6] [1]. In contrast, Duvelisib is a **PI3K δ / γ dual**

inhibitor, which may be preferable for studying contexts where concurrent inhibition of both isoforms is desired [2].

- **Binding Kinetics:** The **long target residence time** of **Eganelisib** suggests that its biological effects may persist even after the drug is cleared from circulation, a crucial factor for in vivo experimental design and dosing schedules [3].
- **Therapeutic Context:** Much of the research around **Eganelisib** focuses on its role in **reprogramming tumor-associated macrophages** and overcoming resistance to immune checkpoint inhibitors in solid tumors [6]. Duvelisib is an approved therapy for certain hematologic malignancies (e.g., CLL, SLL, FL), reflecting its application in blood cancers where dual δ/γ inhibition is effective [2].

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